

Comparative Analysis of Diphlorethohydroxycarmalol (DPHC) Across Key Therapeutic Areas

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Compound of Interest

Compound Name: *Diphlorethohydroxycarmalol*

Cat. No.: *B1255919*

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Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown algae *Ishige okamurae*, has demonstrated a wide range of biological activities with potential therapeutic applications. This series of comparison guides provides an in-depth analysis of DPHC's performance against established alternatives in vasodilation, muscle atrophy, skin protection, radioprotection, diabetes management (α -glucosidase and α -amylase inhibition), and anti-inflammatory effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate objective evaluation.

Vasodilation: DPHC vs. Acetylcholine

Data Presentation

Compound	Concentration	Vasodilation Effect	Experimental Model	Reference
DPHC	0.06 μ M	Significant increase in whole-body fluorescence intensity	Tg(flk:EGFP) transgenic zebrafish	[1]
0.2 μ M	Significant increase in whole-body fluorescence intensity	Tg(flk:EGFP) transgenic zebrafish	[1]	
0.6 μ M	Significant increase in whole-body fluorescence intensity	Tg(flk:EGFP) transgenic zebrafish	[1]	
Acetylcholine	100 μ M	~50% local vasodilation	Mouse cremaster muscle microcirculation in vivo	[2]
0.1 mM	61.1% increase in nerve microvascular conductance	Rat sciatic nerve microcirculation in vivo	[2]	

Experimental Protocols

DPHC-Induced Vasodilation in Zebrafish Larvae[1]

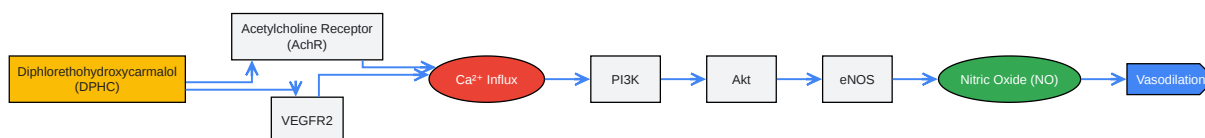
- Model: Tg(flk:EGFP) transgenic zebrafish larvae at 3 days post-fertilization (dpf).
- Treatment: Larvae were exposed to DPHC at concentrations of 0, 0.06, 0.2, and 0.6 μ M in egg water for six days.

- Data Acquisition: After the treatment period, fluorescence microscopy was used to capture images of the entire larval vasculature.
- Quantification: The fluorescence intensity of the whole body was measured using Gen5 3.04 software to quantify the extent of vasodilation.

Acetylcholine-Induced Vasodilation in Rat Sciatic Nerve^[2]

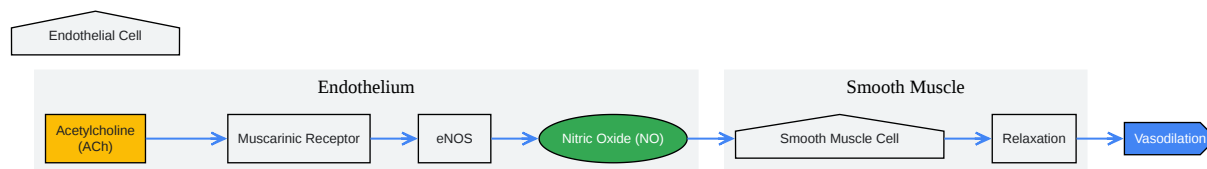
- Model: In vivo model of rat sciatic nerve microcirculation.
- Treatment: Topical application of acetylcholine (0.1 mM).
- Data Acquisition: Nerve microvascular conductance (NMVC) was measured using laser Doppler probes.
- Quantification: The vasodilatory response was quantified as the percentage increment in NMVC during the last 60 seconds of a 5-minute exposure to acetylcholine.

Signaling Pathways



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DPHC-mediated vasodilation signaling pathway.



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Acetylcholine-induced vasodilation signaling.

Muscle Atrophy: DPHC vs. Resveratrol

Data Presentation

Compound	Concentration/ Dose	Effect on Muscle Atrophy	Experimental Model	Reference
DPHC	Not specified	Prevents loss of soleus muscle thickness	Dexamethasone-induced muscle atrophy in mice	[3]
Resveratrol	0.5% in diet	Significantly prevented denervation-induced decrease in muscle weight	Denervation-induced muscle atrophy in mice	[4]
0.5% in diet	Suppressed denervation-induced atrogen-1 immunoreactivity	Denervation-induced muscle atrophy in mice	[4]	

Experimental Protocols

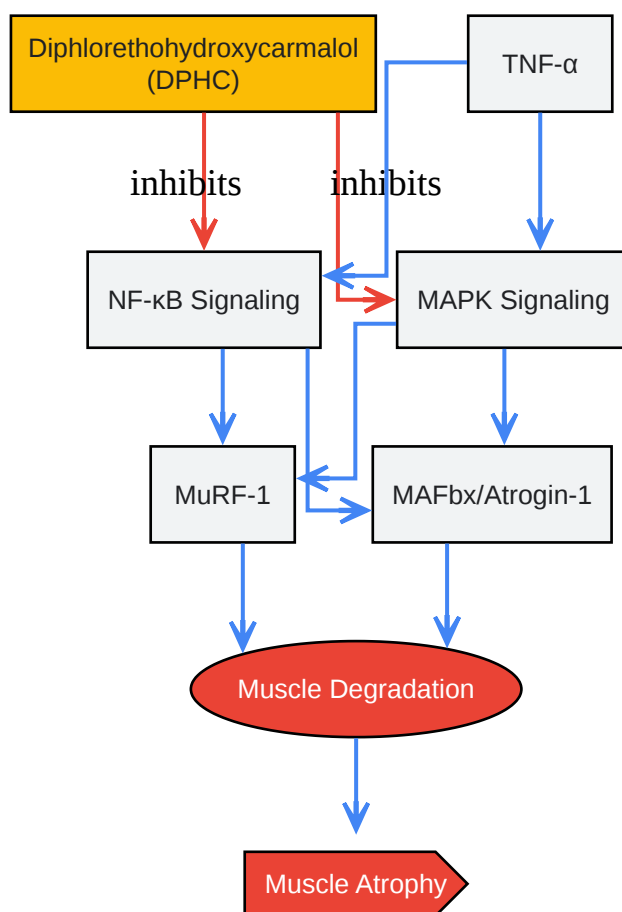
DPHC in Dexamethasone-Induced Muscle Atrophy[3]

- Model: Dexamethasone (DEX)-induced muscle atrophy in mice.
- Treatment: Administration of DPHC.
- Data Acquisition: Measurement of soleus muscle thickness.
- Quantification: Comparison of soleus muscle thickness between DEX-treated mice with and without DPHC administration.

Resveratrol in Denervation-Induced Muscle Atrophy[4]

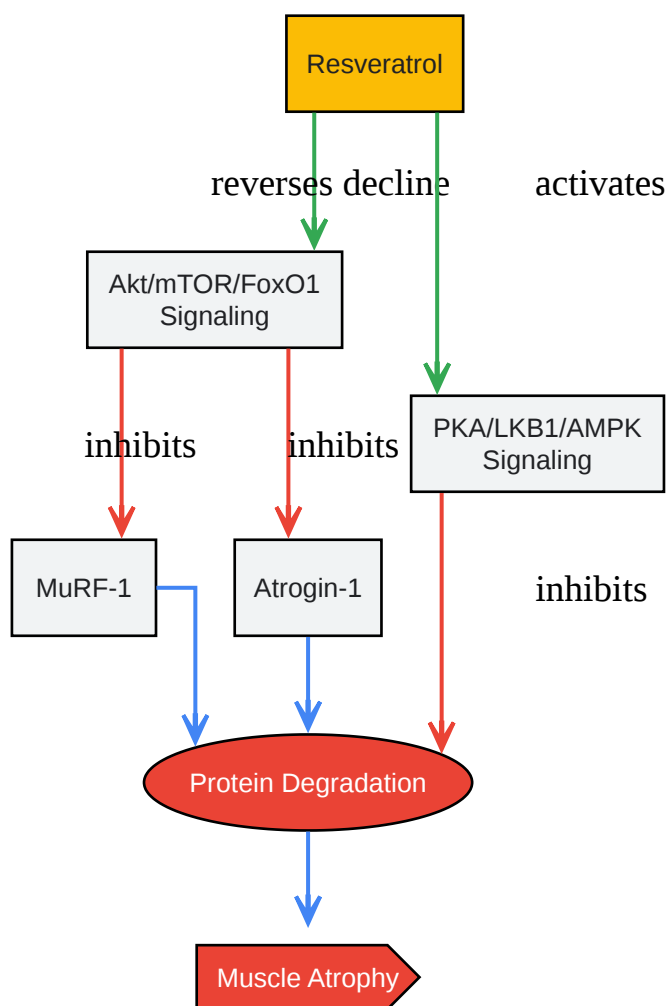
- Model: Denervation-induced muscle atrophy in mice, where the right sciatic nerve was cut.
- Treatment: Mice were fed a diet containing 0.5% resveratrol for one week prior to denervation.
- Data Acquisition: Measurement of muscle weight and immunohistochemical analysis of atrogin-1.
- Quantification: Comparison of muscle weight and atrogin-1 levels between denervated mice fed a normal diet and those fed a resveratrol-supplemented diet.

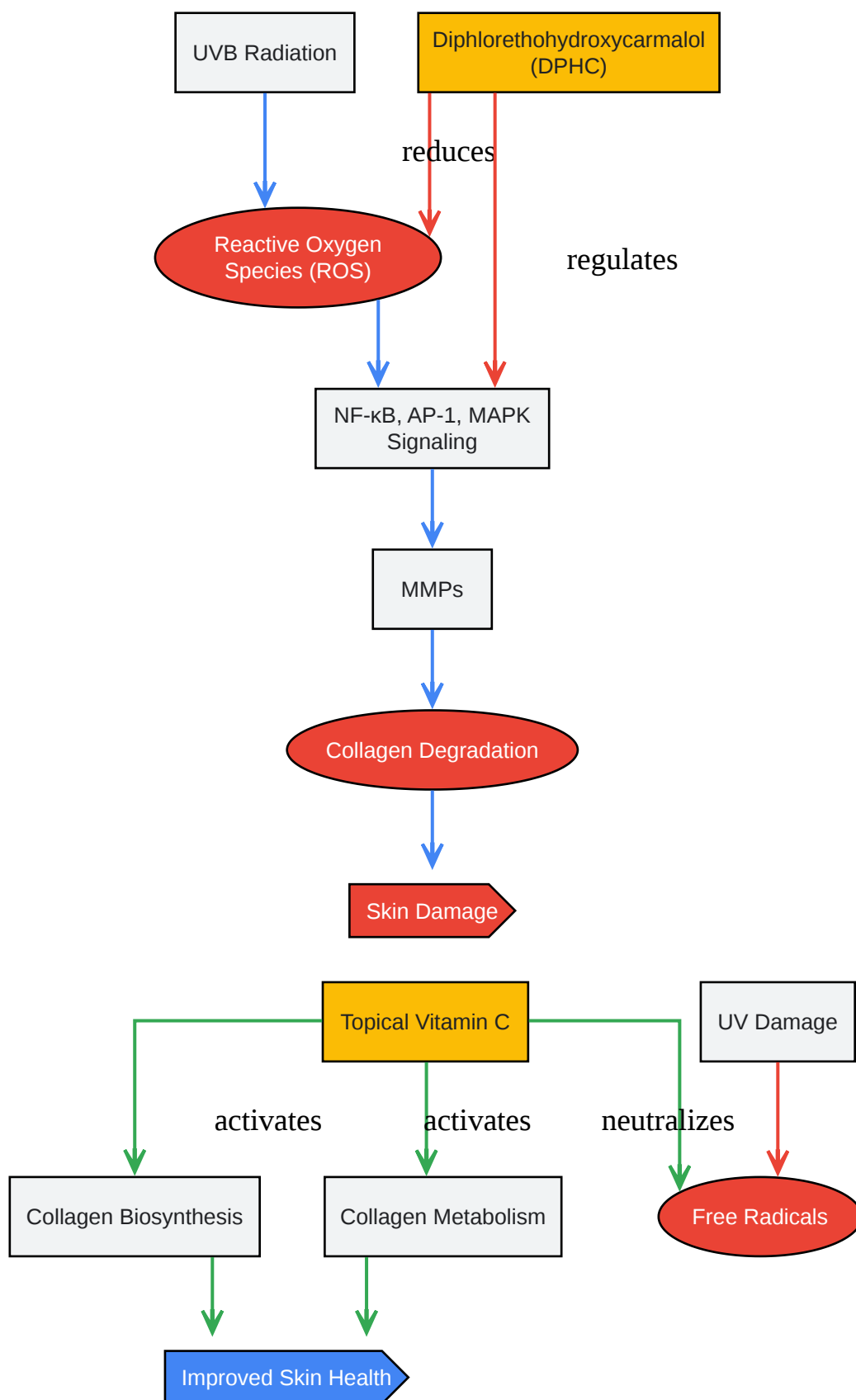
Signaling Pathways

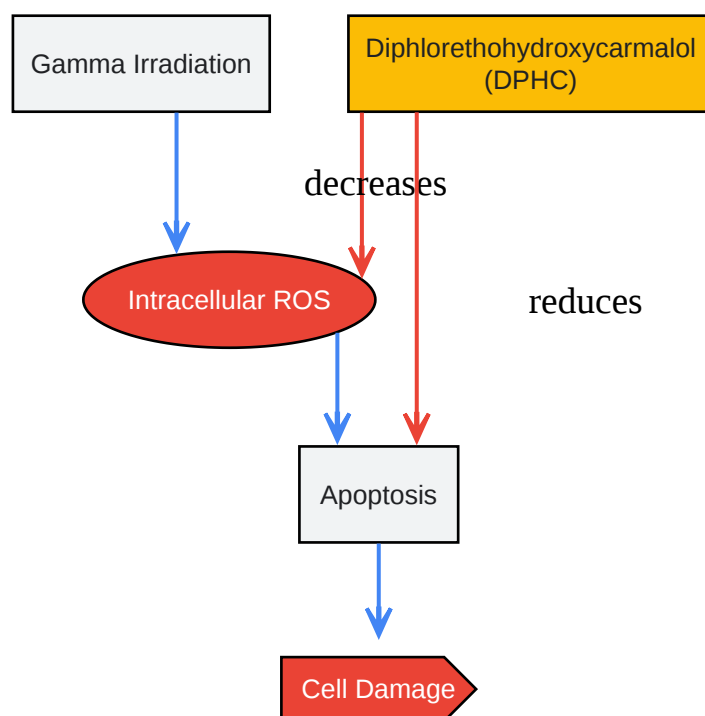


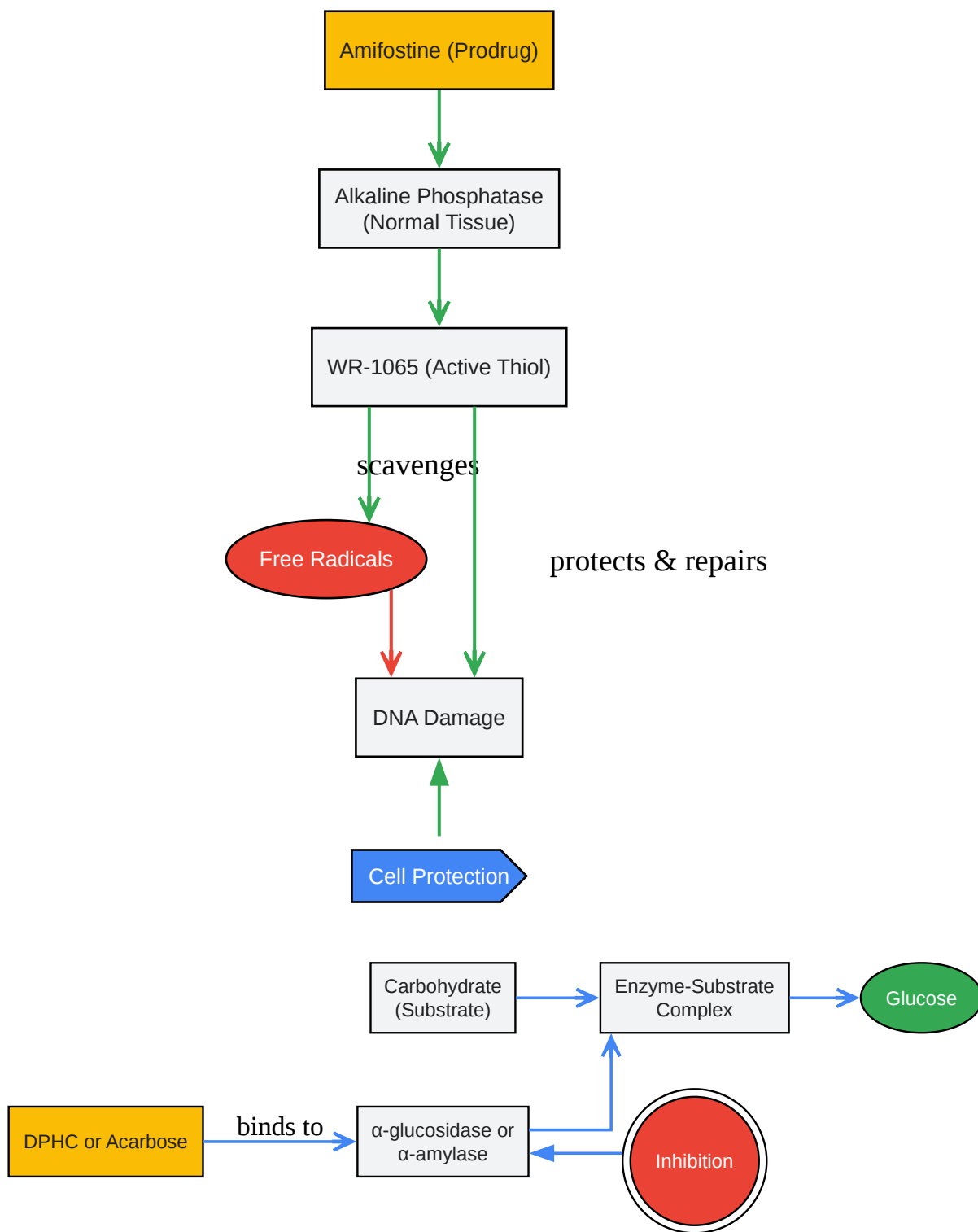
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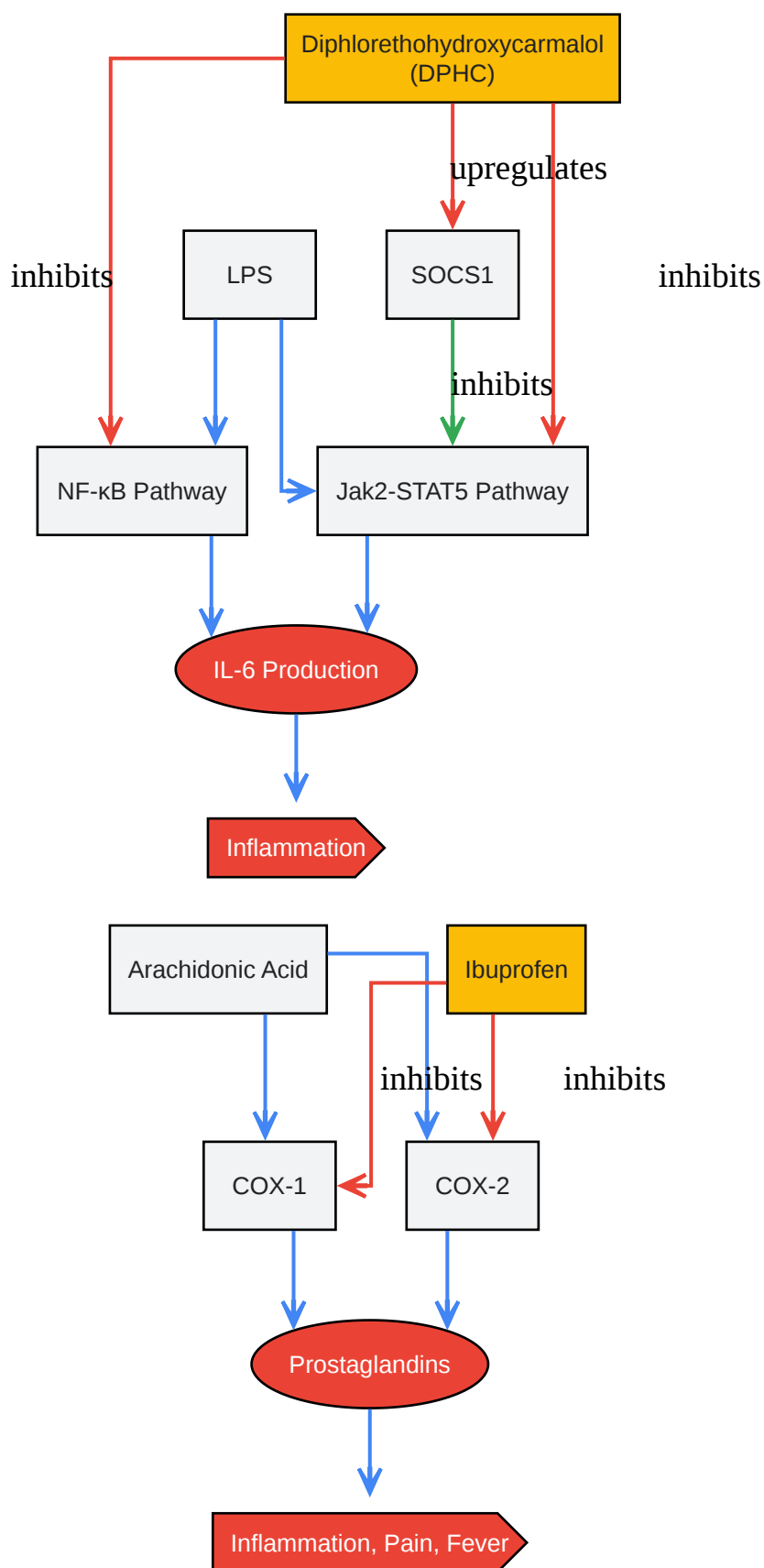
DPHC's role in mitigating muscle atrophy.











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